molecular formula C9H20N2 B2385458 3-Isobutyl-1-methylpiperazine CAS No. 1248907-88-1

3-Isobutyl-1-methylpiperazine

Cat. No. B2385458
M. Wt: 156.273
InChI Key: WOYCNJCWZDPJKK-UHFFFAOYSA-N
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Description

3-Isobutyl-1-methylpiperazine, also known as 2-(1-methylpropyl)piperazine or 2-isobutyl-1-methylpiperazine, is a cyclic organic compound .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-Isobutyl-1-methylpiperazine, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In a study, the 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP), which is proposed as the key intermediate of 3-isobutyl-2-methoxypyrazine (IBMP) biosynthesis, was incorporated into Cabernet Sauvignon clusters in situ using a soaking method .


Molecular Structure Analysis

The molecular formula of 3-Isobutyl-1-methylpiperazine is C9H20N2. The molecular weight is 156.273. The structure of a similar compound, 1-Methylpiperazine, is available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

3-Isobutyl-1-methylpiperazine is a colorless liquid with a distinct amine-like odor . The molecular weight is 156.273. A similar compound, 1-Methylpiperazine, has a melting point of -18°C and a boiling point range of 150-152°C .

Scientific Research Applications

1. Influence in Protein Kinase Inhibition

The protein kinase inhibitor 1-(5'-isoquinolinesulfonyl)-2-methylpiperazine (H7) has been used due to its ability to inhibit cyclic AMP- and cyclic GMP-dependent protein kinases and protein kinase C. However, studies found that samples of H7 from different commercial sources vary in properties and chemical structure (Quick, Ware, & Driedger, 1992).

2. Role in Endocrine Disruption

Atrazine, a common herbicide, acts as an endocrine disruptor. Studies show that atrazine increases cAMP levels in rat pituitary and testicular Leydig cells. This increase in cAMP levels, also observed with 3-isobutyl-1-methylxanthine, is indicative of atrazine inhibiting cAMP-specific phosphodiesterases, thereby acting as an endocrine disrupter (Kučka et al., 2012).

3. Interaction with Olfactory Receptors

Research indicates that 2-Isobutyl-3-methoxypyrazine, a potent bell-pepper odorant, binds specifically to receptors in cow olfactory mucosa. This receptor is inhibited by other bell-pepper odourants but not by different pyrazines, suggesting a role in odour discrimination (Pelosi, Baldaccini, & Pisanelli, 1982).

4. Metabolism and Anticancer Activity

TM208, a compound with anticancer activity, is extensively metabolized in rat bile, and its metabolites have been studied using high-performance liquid chromatography/tandem mass spectrometry. One of the identified metabolites is 4-methylpiperazine-1-carbodithioc acid, indicating the relevance of such compounds in anticancer drug metabolism (Jiang et al., 2007).

5. Occurrence in Raw Vegetables

A study on raw vegetables identified the presence of 3-isobutyl-2-methoxypyrazines, among others. These compounds were detected in various vegetable tissues, suggesting their widespread occurrence and potential biological roles in plants (Murray & Whitfield, 1975).

6. Electronic Properties and Spectroscopy

An analysis of 1-Amino-4-methylpiperazine focused on its electronic properties, using FTIR and FT-Raman spectroscopy and quantum chemical calculations. This research provides insights into the electronic exchange interactions and chemical reactivity of the molecule, which is crucial for understanding its applications in various fields (Mahalakshmi & Balachandran, 2015).

Future Directions

The production of piperazine derivatives like 3-Isobutyl-1-methylpiperazine has potential applications in various fields. Genetic and metabolic engineering approaches have been carried out to improve the production of similar compounds . Further modifications in the existing pathways could lead to improvement in the production of 3-Isobutyl-1-methylpiperazine .

properties

IUPAC Name

1-methyl-3-(2-methylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)6-9-7-11(3)5-4-10-9/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYCNJCWZDPJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutyl-1-methylpiperazine

CAS RN

1248907-88-1
Record name 3-isobutyl-1-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
M Nakao, Y Hiroyama, S Fukayama, S Sano - Journal of Molecular …, 2016 - Elsevier
N4-methylation of (3S,6S)-3-alkyl-6-benzylpiperazine-2,5-diones (S,S)-1a–c was found to change their folded conformation to an extended conformation. Conformational aspects of N1- …
Number of citations: 5 www.sciencedirect.com

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